molecular formula C15H14BrN5OS B2818285 2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromo-2-methylphenyl)acetamide CAS No. 904275-05-4

2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromo-2-methylphenyl)acetamide

Cat. No.: B2818285
CAS No.: 904275-05-4
M. Wt: 392.28
InChI Key: ALDCJJNKFGMHBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromo-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C15H14BrN5OS and its molecular weight is 392.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromo-2-methylphenyl)acetamide is a complex organic molecule characterized by the presence of a triazole ring, a pyrrole moiety, and a bromo-substituted phenyl group. This structure suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant research findings.

Antimicrobial Properties

Research indicates that compounds containing triazole and pyrrole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacterial strains. The specific compound under discussion has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria, demonstrating promising results.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results suggest that the compound may be a lead candidate for developing new antimicrobial agents.

Antifungal Activity

The antifungal properties of this compound have also been investigated. Triazole derivatives are known to inhibit ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity. The compound has shown activity against common fungal pathogens such as Candida albicans and Aspergillus niger.

Fungal Strain MIC (µg/mL)
Candida albicans12
Aspergillus niger25

These findings indicate that the compound could serve as a potential antifungal agent.

Anticancer Activity

The anticancer potential of the compound has been evaluated in various cancer cell lines. Notably, it has shown cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MGC-803 (gastric cancer).

Cell Line IC50 (µM)
HeLa13.62 ± 0.86
MGC-8033.05 ± 0.29

The IC50 values indicate that the compound exhibits significant cytotoxicity, making it a candidate for further development as an anticancer drug.

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets. The triazole ring may facilitate binding to enzymes involved in fungal sterol biosynthesis or bacterial cell wall synthesis. Additionally, the presence of the pyrrole group could enhance interaction with DNA or RNA targets in cancer cells.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Triazole Derivatives : A library of triazole derivatives was synthesized and tested against Trypanosoma cruzi, showing varying degrees of activity with some compounds exhibiting high selectivity and low toxicity to host cells .
  • Anticancer Screening : A series of pyrrole-containing compounds were screened against various cancer cell lines, revealing that modifications at specific positions significantly impacted their cytotoxicity profiles .

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN5OS/c1-11-8-12(16)4-5-13(11)18-14(22)9-23-15-19-17-10-21(15)20-6-2-3-7-20/h2-8,10H,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDCJJNKFGMHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=CN2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.